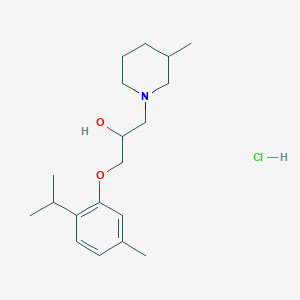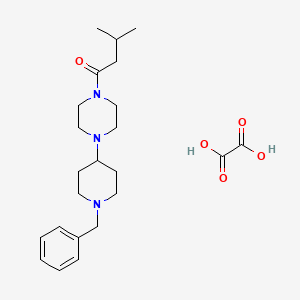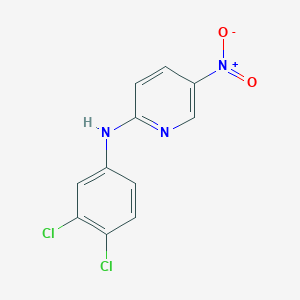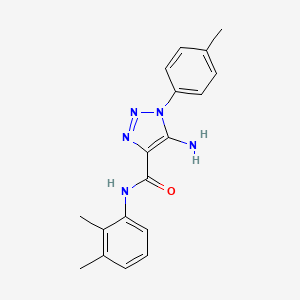![molecular formula C20H16F3NO5 B4949651 4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B4949651.png)
4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. AG1478 has been extensively studied in various scientific research applications due to its potential therapeutic benefits.
Mécanisme D'action
4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one specifically targets the ATP-binding site of the EGFR tyrosine kinase, preventing the autophosphorylation of the receptor and subsequent downstream signaling pathways. This leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in various cancer cell lines, including breast, lung, and pancreatic cancer. It has also been demonstrated to promote wound healing by inhibiting EGFR-mediated keratinocyte migration. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a highly specific inhibitor of EGFR tyrosine kinase, making it a valuable tool for investigating the role of EGFR in various physiological and pathological processes. However, its use is limited by its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving 4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one. One potential area of study is the development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the role of EGFR in the development of drug resistance in cancer cells, and the potential use of EGFR inhibitors in combination with other therapies to overcome resistance. Finally, further research is needed to fully understand the potential neuroprotective effects of this compound and its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 4-nitro-2-(trifluoromethyl)phenol with butyl bromide, followed by the reaction of the resulting product with 4-hydroxycoumarin. The final product is then purified through column chromatography.
Applications De Recherche Scientifique
4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one has been widely used in scientific research as a tool to study the role of EGFR in various physiological and pathological processes. It has been shown to inhibit the growth of cancer cells by blocking the activation of EGFR. This compound has also been used to investigate the role of EGFR in wound healing, angiogenesis, and neurological disorders.
Propriétés
IUPAC Name |
4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO5/c1-2-3-4-12-9-19(25)29-18-11-14(6-7-15(12)18)28-17-8-5-13(24(26)27)10-16(17)20(21,22)23/h5-11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPXBGUDRFFZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4949574.png)



![2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide](/img/structure/B4949594.png)

![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4949603.png)

![2,4-dichloro-N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4949621.png)

![5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4949637.png)
![2-(3-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4949644.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4949661.png)
![1-[3-(dimethylamino)propyl]-3,4,5,6,8,9,10,11-octahydro[1]benzothieno[3,2-b]azocin-2(1H)-one hydrochloride](/img/structure/B4949675.png)
